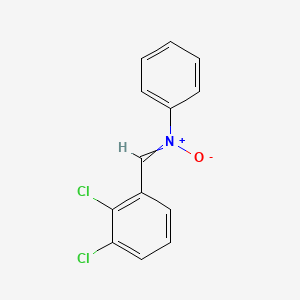![molecular formula C12H17BrO2 B8538636 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE](/img/structure/B8538636.png)
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE is an organic compound with the molecular formula C12H17BrO2 It is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a 3-methoxy-2-methylpropoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Bromination: The final step involves the bromination of the benzene ring using bromine or a bromine-containing reagent.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes and dehalogenated compounds.
科学的研究の応用
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various substitution reactions. The methoxy and methylpropoxy groups influence the electron density of the benzene ring, affecting its reactivity .
類似化合物との比較
- 1-Bromo-3,4-(methylenedioxy)benzene
- 4-Bromo-1,2-(methylenedioxy)benzene
- 4-Bromophenyl methyl sulfone
Uniqueness: 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE is unique due to the presence of both a bromine atom and a 3-methoxy-2-methylpropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
特性
分子式 |
C12H17BrO2 |
|---|---|
分子量 |
273.17 g/mol |
IUPAC名 |
1-bromo-4-[(3-methoxy-2-methylpropoxy)methyl]benzene |
InChI |
InChI=1S/C12H17BrO2/c1-10(7-14-2)8-15-9-11-3-5-12(13)6-4-11/h3-6,10H,7-9H2,1-2H3 |
InChIキー |
RWPUBXVEDLEIPS-UHFFFAOYSA-N |
正規SMILES |
CC(COC)COCC1=CC=C(C=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-](/img/structure/B8538593.png)



![1-[4-(Methoxy)butyl]cyclopentane carboxylic acid](/img/structure/B8538605.png)

![8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8538617.png)
![4-Methoxy-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8538626.png)
